molecular formula C9H16ClN5 B166565 Sebuthylazine CAS No. 7286-69-3

Sebuthylazine

Cat. No. B166565
CAS RN: 7286-69-3
M. Wt: 229.71 g/mol
InChI Key: BZRUVKZGXNSXMB-UHFFFAOYSA-N
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Description

Sebuthylazine is a synthetic compound with the molecular formula C9H16ClN5 . It was primarily used as a herbicide .


Molecular Structure Analysis

Sebuthylazine has a molecular weight of 229.71 . The molecular structure of Sebuthylazine includes 5 freely rotating bonds, 5 hydrogen bond acceptors, and 2 hydrogen bond donors .


Physical And Chemical Properties Analysis

Sebuthylazine has a density of 1.2±0.1 g/cm3, a boiling point of 380.0±25.0 °C at 760 mmHg, and a flash point of 183.6±23.2 °C . It also has a molar refractivity of 63.1±0.3 cm3, a polar surface area of 63 Å2, and a molar volume of 186.4±3.0 cm3 .

Scientific Research Applications

1. Environmental Impact and Analysis

Sebuthylazine, a triazine herbicide, has been the subject of various environmental impact studies. For instance, its behavior in soil was examined in relation to different organic amendments. Studies found that the addition of certain organic materials could alter the herbicide's degradation and adsorption properties (Dolaptsoglou et al., 2007). Another study focused on its effect on soil microorganisms and enzymes, highlighting its potential to disturb soil homeostasis at excessive quantities (Borowik et al., 2016).

2. Atmospheric Fate and Transport

Research has also explored the atmospheric fate of Sebuthylazine, particularly its interaction with OH radicals. This is crucial for assessing its potential for long-range environmental transport and subsequent public health impacts. A study using a kinetic multilayer model found that mass transport and shielding effects could significantly extend the atmospheric lifetime of such pesticides (Socorro et al., 2017).

3. Bioremediation and Environmental Cleanup

A study evaluated the use of Arthrobacter aurescens strain TC1 as a bioaugmentation bacterium for remediating Sebuthylazine-contaminated soils. The research highlighted its potential for rapid decontamination in accidental high herbicide contamination scenarios (Silva et al., 2015).

4. Analysis and Detection Methods

Several studies have developed and refined methods for detecting Sebuthylazine in environmental samples. For example, a method using liquid chromatography and tandem mass spectrometry was developed for the simultaneous determination of Sebuthylazine and its metabolites in water and soil (García-Galán et al., 2010). Another study reported a false-positive finding of Sebuthylazine in tarragon, highlighting the need for careful analytical techniques to avoid such errors (Schürmann et al., 2009).

5. Impact on Aquatic and Terrestrial Organisms

Research has also focused on Sebuthylazine's effects on aquatic and terrestrial organisms. A study on the red swamp crayfish found that exposure to a Sebuthylazine degradation product caused oxidative stress and histopathological changes (Stara et al., 2016). Another study on European sea bass revealed cellular alterations upon acute exposure to the herbicide (Dezfuli et al., 2006).

properties

IUPAC Name

2-N-butan-2-yl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN5/c1-4-6(3)12-9-14-7(10)13-8(15-9)11-5-2/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRUVKZGXNSXMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=NC(=N1)NCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058171
Record name Sebuthylazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sebuthylazine

CAS RN

7286-69-3
Record name Sebuthylazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7286-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sebuthylazine [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007286693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(1-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sebuthylazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sebuthylazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.918
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SEBUTHYLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP8E41EOQO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
372
Citations
A Schürmann, V Dvorak, C Crüzer… - … Journal Devoted to …, 2009 - Wiley Online Library
… sebuthylazine in tarragon was negative. Inclusion of a third MRM transition in the LC/MS/MS analyses revealed sebuthylazine … matrix compound coeluting with sebuthylazine was then …
CG Zambonin, F Palmisano - Journal of Chromatography A, 2000 - Elsevier
… , terbuthylazine, sebuthylazine, ametryn and prometryn were nearly completely recovered from sediments 1 and 2. Similarly, propazine and sebuthylazine were also quantitatively …
Number of citations: 107 www.sciencedirect.com
D Hawton - Australian Journal of Experimental Agriculture, 1977 - CSIRO Publishing
… In hot wet weather terbutryne plus sebuthylazine applied at 1.68 or 2.24 kg ai, ha-1, or metribuzin applied at 0.78 kg ai ha -1 at first emergence of the potatoes controlled weeds better …
Number of citations: 4 www.publish.csiro.au
A Nuñez, Y Sapozhnikova, SJ Lehotay - Toxics, 2018 - mdpi.com
… Thiobencarb and orbencarb can only be differentiated according to the relative intensities of the ions at m/z 89 and 100, but for sebuthylazine and terbuthylazine no differentiation could …
Number of citations: 13 www.mdpi.com
MJ García-Galán, MS Díaz-Cruz, D Barceló - Journal of Hydrology, 2010 - Elsevier
The present work describes the development of a selective and sensitive method for the simultaneous determination of triazines and triazine metabolites in waters and soils, and its …
Number of citations: 53 www.sciencedirect.com
J Dallüge, T Hankemeier, RJJ Vreuls, A Udo - Journal of Chromatography A, 1999 - Elsevier
… The system showed high recoveries, ie 96% for atrazine, 84% for terbuthylazine and 98% for sebuthylazine. The relative standard deviation for the entire analysis was about 7% (n=6) …
Number of citations: 86 www.sciencedirect.com
YD Wang, JA Qin, L Wu, BM Wang… - World Journal of …, 2021 - journals.lww.com
… Due to the recognition characteristics of the monoclonal antibody for the pesticides ATZ, propazine, sebuthylazine, and prometryn, the detection results of real samples by the two …
Number of citations: 4 journals.lww.com
EC Kalogridi, C Christophoridis, E Bizani… - … Science and Pollution …, 2014 - Springer
… sampling period, mainly terbuthylazine and sebuthylazine appeared strongly in all the … Concentrations are higher for terbuthylazine and sebuthylazine during the second sampling …
Number of citations: 36 link.springer.com
N Barco-Bonilla, R Romero-González… - … Science: Processes & …, 2013 - pubs.rsc.org
… Among pesticides, insecticides such as clorfenvinphos and diazinon as well as herbicides such as diuron, sebuthylazine, terbuthylazine and terbuthylazine desethyl were the most …
Number of citations: 14 pubs.rsc.org
M Hostovsky, J Blahova, L Plhalova, V Kopriva… - Neuroendocrinol Lett, 2014 - nel.edu
… Environmental trace analysis of sebuthylazine in samples of water and soil from agricultural areas fertilized with sludge from wastewater treatment was used to evaluate the amount of …
Number of citations: 30 www.nel.edu

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